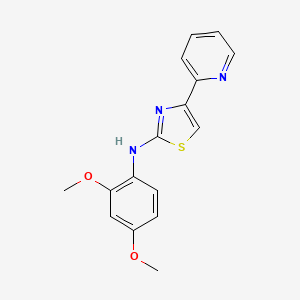![molecular formula C12H12N2O B6238519 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine CAS No. 122910-25-2](/img/new.no-structure.jpg)
2H,3H,4H-pyrano[2,3-b]quinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H-pyrano[2,3-b]quinolin-5-amine is an organic compound with the molecular formula C12H12N2O. This compound is part of the pyranoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrano ring fused to a quinoline moiety, with an amine group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base can form an intermediate, which upon cyclization yields the desired pyranoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H-pyrano[2,3-b]quinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2H,3H,4H-pyrano[2,3-b]quinolin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its anticancer activity could be attributed to the inhibition of topoisomerase enzymes, leading to DNA damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2H,3H,4H-pyrano[2,3-b]quinolin-6-amine: Similar structure but with the amine group at the 6-position.
2H,3H,4H-pyrano[2,3-b]quinolin-4-amine: Amine group at the 4-position.
2H,3H,4H-pyrano[2,3-b]quinolin-7-amine: Amine group at the 7-position.
Uniqueness
2H,3H,4H-pyrano[2,3-b]quinolin-5-amine is unique due to its specific positioning of the amine group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
122910-25-2 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



